7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Overview
Description
Scientific Research Applications
7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the sequential decarbonylative annulation of N-cyanamides. This method is metal-free and involves the use of specific reagents and conditions to achieve the desired product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods to ensure efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Mechanism of Action
The mechanism of action of 7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,3-Dihydroquinazolin-4(1H)-one: Known for its antiviral and antimicrobial activities.
1H-Pyrrolo[2,3-b]pyridine: Used as a hinge binder in the design of FGFR inhibitors.
Uniqueness: 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one stands out due to its unique structural features, which confer distinct chemical reactivity and biological activity. Its hydroxyl group at the 7-position and the fused pyrroloquinazolinone core make it a versatile compound for various applications .
Properties
IUPAC Name |
7-hydroxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c14-7-3-4-9-8(6-7)11(15)13-5-1-2-10(13)12-9/h3-4,6,14H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOCUZSXEGWDCGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=C(C=C3)O)C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585913 | |
Record name | 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85654-22-4 | |
Record name | 7-Hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50585913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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